molecular formula C23H35ClN4O4 B11998223 N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 765907-81-1

N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B11998223
CAS No.: 765907-81-1
M. Wt: 467.0 g/mol
InChI Key: VOLKINWFFLGCQA-YZSQISJMSA-N
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Description

N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a nitrobenzylidene moiety, and a long tetradecanamide chain, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under specific conditions using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrobenzylidene moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

  • N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide)
  • N-(4-{[2-(4-Chloro-3-nitrobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbutanamide
  • 4-Chloro-3-nitrobenzoic acid

Comparison:

  • N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide): Similar in structure but with a different substituent on the hydrazino group, leading to variations in reactivity and potential applications.
  • N-(4-{[2-(4-Chloro-3-nitrobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbutanamide): Contains a different amide chain, which may influence its biological activity and chemical properties.
  • 4-Chloro-3-nitrobenzoic acid: Lacks the hydrazino and tetradecanamide groups, making it less complex but still useful in various chemical reactions.

Properties

CAS No.

765907-81-1

Molecular Formula

C23H35ClN4O4

Molecular Weight

467.0 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C23H35ClN4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)25-18-23(30)27-26-17-19-14-15-20(24)21(16-19)28(31)32/h14-17H,2-13,18H2,1H3,(H,25,29)(H,27,30)/b26-17+

InChI Key

VOLKINWFFLGCQA-YZSQISJMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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